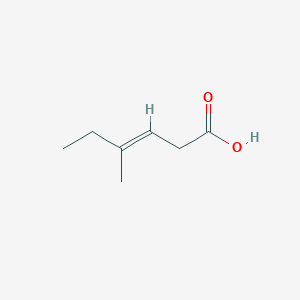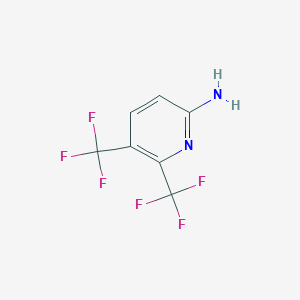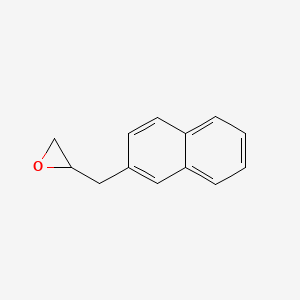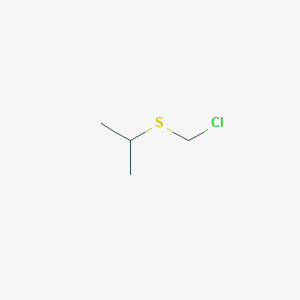
2-Chloromethylsulfanyl-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethylsulfanyl-propane, also known as 2-chloroethyl ethyl sulfide (CEES), is a chemical compound with the formula C4H9ClS. It has a molecular weight of 124.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9ClS/c1-4(2)6-3-5/h4H,3H2,1-2H3 . The InChI key is GTGKNQUHLOGQGH-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Enzyme Substrate Analogue Studies
- Coenzyme M Analogues : 2-Chloromethylsulfanyl-propane analogues were synthesized as coenzyme M analogues and tested in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. These analogues are crucial in understanding the enzymatic pathways involved in methane biosynthesis and the reductase's substrate specificity (Gunsalus, Romesser, & Wolfe, 1978).
Material Science and Polymer Synthesis
- Furan-Aromatic Polyamides : this compound derivatives have been used as monomers in the synthesis and characterization of furan-aromatic polyamides. The research investigates the properties of these polyamides, such as their thermal stability, average chain length, and melting point, contributing to advancements in materials science (Abid, Gharbi, & Gandini, 2004).
Catalysis and Chemical Transformations
- Aromatisation and Oxidation of Propane : Studies on the activation of propane over catalysts involving derivatives of this compound have provided insights into mechanisms like the formation of propene from propane. Such studies are pivotal in optimizing industrial processes like the dehydrogenation of propane to propene, a significant reaction in the petrochemical industry (Buckles & Hutchings, 1996); (Hubbard et al., 1993).
Environmental Applications
- Biotransformation of Pollutants : Research has demonstrated the biotransformation of chlorinated propanes, which are significant pollutants, using microorganisms like Methylosinus trichosporium OB3b. These findings are critical for developing bioremediation strategies to tackle environmental pollution (Bosma & Janssen, 1998).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable. Precautions include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethylsulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-4(2)6-3-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKNQUHLOGQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)
![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)
![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)
![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)
![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)
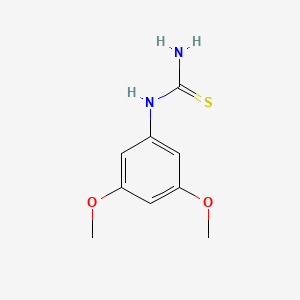
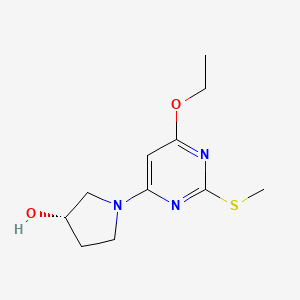
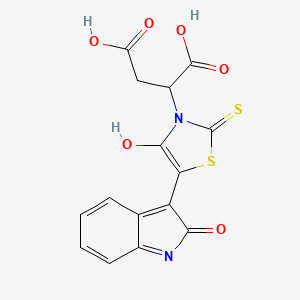
![4-[3-(4-Methylpiperazino)-3-oxo-1-propenyl]benzenecarbonitrile](/img/structure/B2464371.png)
